molecular formula C11H17F3N2O B13349594 1-(L-Prolyl)-3-(trifluoromethyl)piperidine

1-(L-Prolyl)-3-(trifluoromethyl)piperidine

Cat. No.: B13349594
M. Wt: 250.26 g/mol
InChI Key: RQLHPLHRKTYZMW-GKAPJAKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(L-Prolyl)-3-(trifluoromethyl)piperidine is a compound that has garnered interest in various fields of scientific research due to its unique structural and chemical properties. This compound is characterized by the presence of a piperidine ring substituted with an L-prolyl group and a trifluoromethyl group. The incorporation of these functional groups imparts distinct chemical reactivity and potential biological activity to the molecule.

Preparation Methods

The synthesis of 1-(L-Prolyl)-3-(trifluoromethyl)piperidine can be achieved through several synthetic routes. One common method involves the protection of the NH group using tert-butoxycarbonyl or trifluoroacetyl groups, followed by carbodiimide-promoted peptide bond formation . Another approach includes the opening of the dioxopiperazine ring in octahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10-dione obtained by thermolysis of proline methyl ester . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production.

Chemical Reactions Analysis

1-(L-Prolyl)-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(L-Prolyl)-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

1-(L-Prolyl)-3-(trifluoromethyl)piperidine can be compared with other similar compounds such as:

Properties

Molecular Formula

C11H17F3N2O

Molecular Weight

250.26 g/mol

IUPAC Name

[(2S)-pyrrolidin-2-yl]-[3-(trifluoromethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C11H17F3N2O/c12-11(13,14)8-3-2-6-16(7-8)10(17)9-4-1-5-15-9/h8-9,15H,1-7H2/t8?,9-/m0/s1

InChI Key

RQLHPLHRKTYZMW-GKAPJAKFSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCCC(C2)C(F)(F)F

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC(C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.